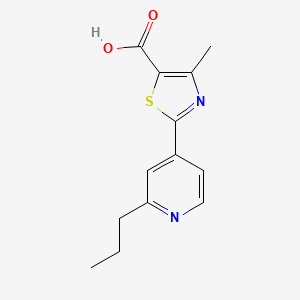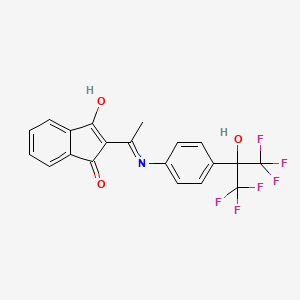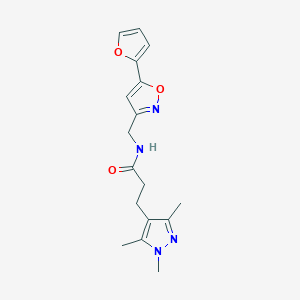![molecular formula C10H23ClN2 B2543897 [2-(1-Azepanyl)ethyl]ethylamine hydrochloride CAS No. 1269181-00-1](/img/structure/B2543897.png)
[2-(1-Azepanyl)ethyl]ethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-Azepanyl)ethyl]ethylamine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2 It is a hydrochloride salt of [2-(1-Azepanyl)ethyl]ethylamine, which contains an azepane ring, a seven-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Azepanyl)ethyl]ethylamine hydrochloride typically involves the reaction of azepane with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps, such as distillation or chromatography, to ensure the purity of the final product.
化学反应分析
Types of Reactions: [2-(1-Azepanyl)ethyl]ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
科学研究应用
Chemistry: In chemistry, [2-(1-Azepanyl)ethyl]ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It is also used in the development of new biochemical assays and diagnostic tools.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use as a drug candidate for treating certain medical conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new industrial processes and technologies.
作用机制
The mechanism of action of [2-(1-Azepanyl)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
[2-(1-Piperidinyl)ethyl]ethylamine hydrochloride: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
[2-(1-Morpholinyl)ethyl]ethylamine hydrochloride: Contains a six-membered morpholine ring with an oxygen atom in the ring structure.
Uniqueness: The uniqueness of [2-(1-Azepanyl)ethyl]ethylamine hydrochloride lies in its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
2-(azepan-1-yl)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-2-11-7-10-12-8-5-3-4-6-9-12;/h11H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKVHISSPGPCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
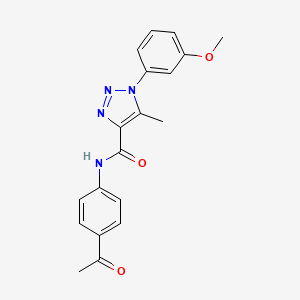
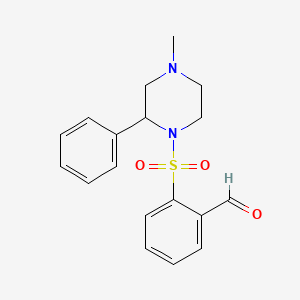
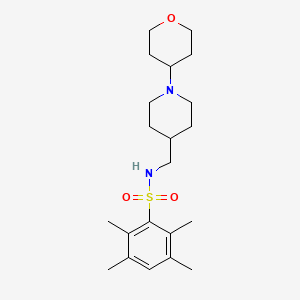
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2543821.png)
![2-(cyclopropylmethoxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2543823.png)
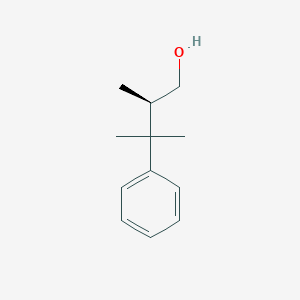
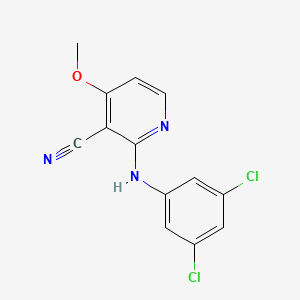
![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2543828.png)
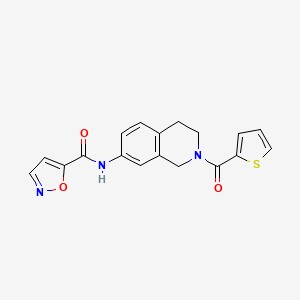
![4-Cyclopropyl-5-fluoro-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2543832.png)
